

The Pharmacology of LEO 39652: A Technical Guide

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Compound of Interest

Compound Name: LEO 39652

Cat. No.: B8144546

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Abstract

LEO 39652 is a novel, potent phosphodiesterase 4 (PDE4) inhibitor developed for the topical treatment of atopic dermatitis (AD). Designed as a "dual-soft" drug, it undergoes rapid metabolic inactivation in systemic circulation, aiming to minimize side effects while maintaining therapeutic concentrations in the skin. This technical guide provides a comprehensive overview of the pharmacology of **LEO 39652**, detailing its mechanism of action, pharmacokinetics, pharmacodynamics, and the outcomes of preclinical and clinical investigations. All quantitative data are presented in structured tables, and key experimental methodologies are described. Signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of this compound's biological activity and therapeutic potential.

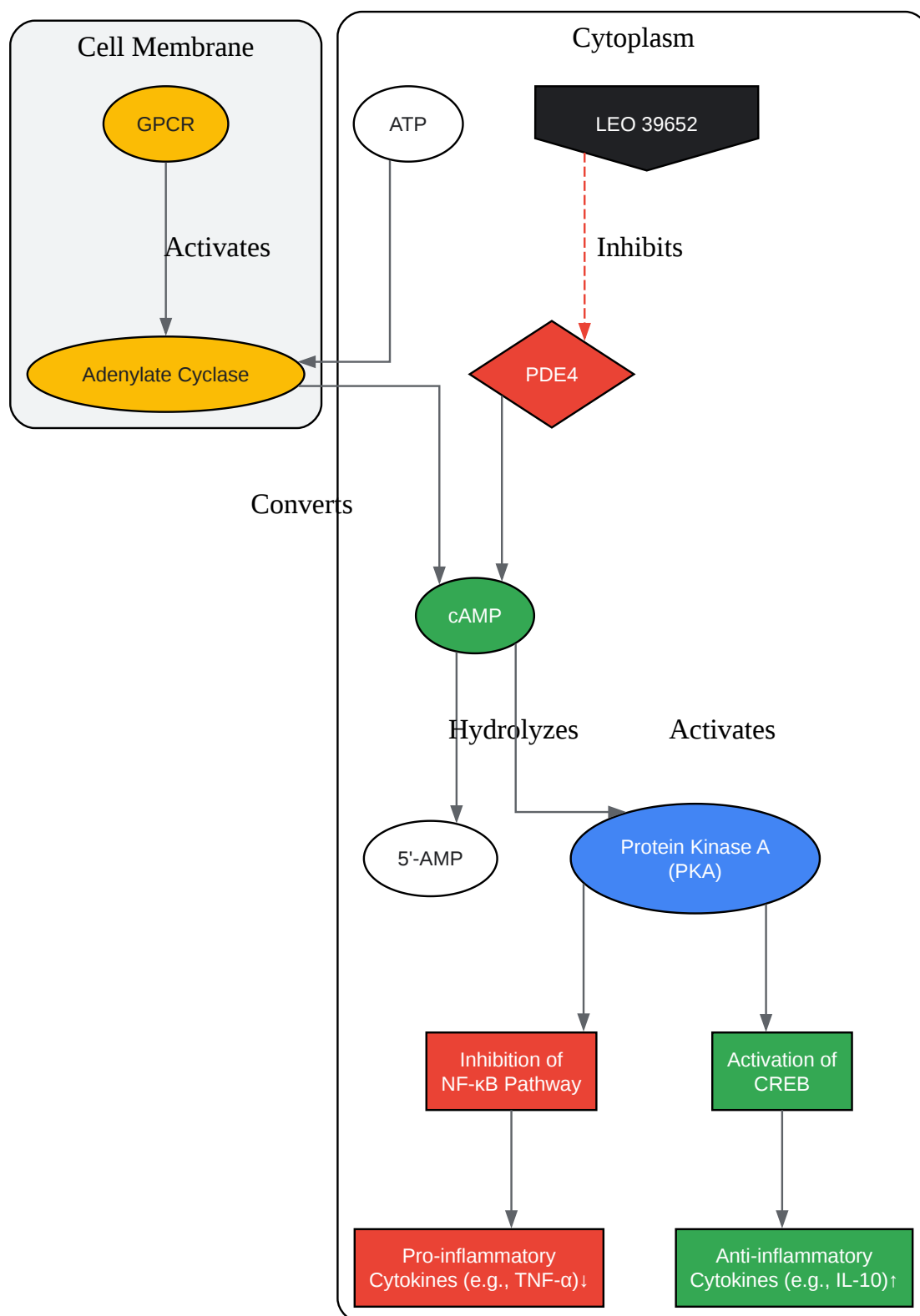
Introduction

Atopic dermatitis is a chronic inflammatory skin disease characterized by immune dysregulation and skin barrier dysfunction. Phosphodiesterase 4 (PDE4), an enzyme that degrades cyclic adenosine monophosphate (cAMP), is a key regulator of inflammatory responses in various immune and skin cells.^[1] Inhibition of PDE4 leads to increased intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory cytokines and mediators, making it an attractive target for the treatment of AD.^[2] **LEO 39652** was developed by LEO Pharma as a topical PDE4 inhibitor with a unique "dual-soft" drug design, intended to deliver localized efficacy with minimal systemic exposure.^[3]

Mechanism of Action

LEO 39652 exerts its anti-inflammatory effects by selectively inhibiting the PDE4 enzyme. This inhibition leads to an accumulation of intracellular cAMP, a crucial second messenger. Elevated cAMP levels activate Protein Kinase A (PKA), which subsequently phosphorylates and inactivates downstream inflammatory signaling pathways, including the NF- κ B pathway, and promotes the expression of anti-inflammatory mediators.^[4]

The primary mechanism of action is depicted in the following signaling pathway:



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Figure 1: Simplified PDE4 Signaling Pathway in Inflammation.

Pharmacodynamics

LEO 39652 is a potent inhibitor of all four PDE4 isoforms (A, B, C, and D) and effectively suppresses the release of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF- α) from human peripheral blood mononuclear cells (PBMCs).

Parameter	Value	Cell/Enzyme Source
PDE4A IC ₅₀	1.2 nM	Recombinant Human
PDE4B IC ₅₀	1.2 nM	Recombinant Human
PDE4C IC ₅₀	3.0 nM	Recombinant Human
PDE4D IC ₅₀	3.8 nM	Recombinant Human
TNF- α Release IC ₅₀	6.0 nM	Human PBMCs

Table 1: In Vitro Potency of **LEO 39652**.

Pharmacokinetics

The pharmacokinetic profile of **LEO 39652** is central to its design as a "dual-soft" drug. It is engineered for rapid metabolism in the bloodstream and liver, leading to the formation of inactive metabolites. This design aims to minimize systemic side effects.

Preclinical Pharmacokinetics

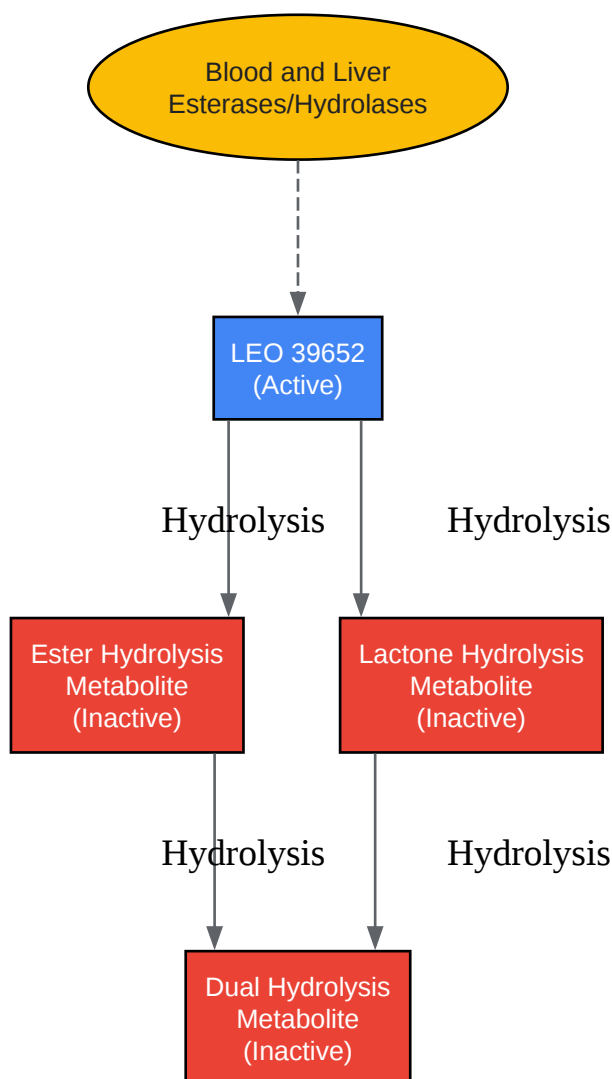
Preclinical studies in rats, minipigs, and monkeys have demonstrated the high systemic clearance of **LEO 39652**.

Species	Total Clearance (mL/min/kg)
Rat	930
Minipig	200
Monkey	300

Table 2: Systemic Clearance of **LEO 39652** in Preclinical Species.

Metabolism

LEO 39652 is metabolized primarily through hydrolysis of its ester and lactone functionalities, yielding inactive carboxylic acid metabolites. This rapid degradation in blood and by hepatic enzymes contributes to its low systemic exposure. The main metabolic pathways are hydrolysis of the isobutyl ester and/or the lactone ring.[5]



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Figure 2: Metabolic Pathway of **LEO 39652**.

Clinical Studies

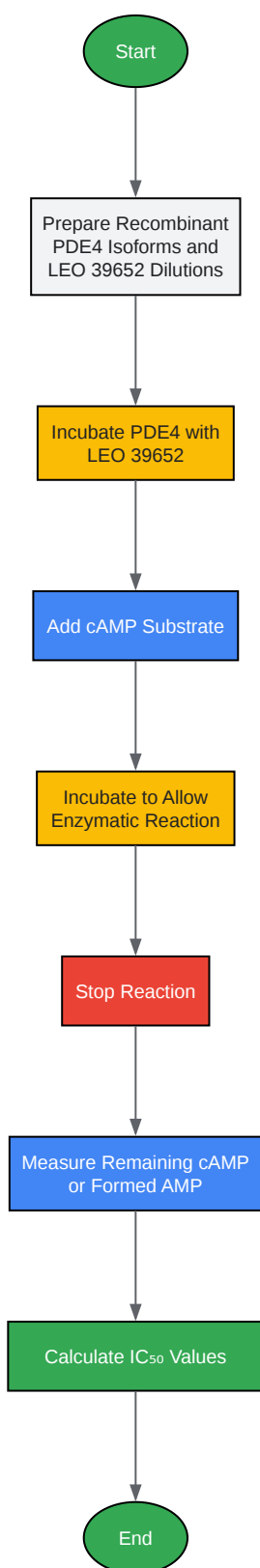
A Phase I, first-in-human, randomized, single-blind, vehicle-controlled, single ascending dose trial was conducted to evaluate the safety, tolerability, and pharmacokinetics of **LEO 39652** cream in healthy male subjects and male subjects with atopic dermatitis (EudraCT number: 2013-000070-30; IRAS ID: 127510).[6] While the trial has been completed, detailed results have not been made publicly available in a peer-reviewed publication.

Studies utilizing dermal open flow microperfusion in human skin explants have indicated that despite achieving high concentrations in skin biopsies, the concentration of **LEO 39652** in the dermal interstitial fluid was low, suggesting limited bioavailability at the target site. This has been proposed as a reason for the observed lack of clinical efficacy.

Experimental Protocols

PDE4 Inhibition Assay (General Protocol)

The inhibitory activity of **LEO 39652** against PDE4 isoforms is determined using a biochemical assay.



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Figure 3: General Workflow for PDE4 Inhibition Assay.

Methodology:

- Recombinant human PDE4 isoforms (A, B, C, and D) are used.
- **LEO 39652** is serially diluted to a range of concentrations.
- The enzyme is pre-incubated with **LEO 39652** in an appropriate assay buffer.
- The enzymatic reaction is initiated by the addition of cAMP as a substrate.
- After a defined incubation period, the reaction is terminated.
- The amount of remaining cAMP or newly formed 5'-AMP is quantified, typically using methods such as scintillation proximity assay (SPA) or fluorescence polarization (FP).
- IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

TNF- α Release Assay from Human PBMCs (General Protocol)

This assay measures the ability of **LEO 39652** to inhibit the release of TNF- α from stimulated immune cells.

Methodology:

- Peripheral blood mononuclear cells (PBMCs) are isolated from the whole blood of healthy donors.
- Cells are cultured in a suitable medium.
- **LEO 39652** is added to the cell cultures at various concentrations.
- The cells are stimulated with lipopolysaccharide (LPS) to induce TNF- α production.
- After an incubation period, the cell culture supernatant is collected.

- The concentration of TNF- α in the supernatant is measured using an enzyme-linked immunosorbent assay (ELISA).
- The IC₅₀ value for TNF- α inhibition is determined.

Dermal Open Flow Microperfusion (dOFM) in Human Skin Explants

This technique is used to measure the concentration of **LEO 39652** in the dermal interstitial fluid, providing an indication of target site bioavailability.

Methodology:

- Fresh human skin explants are obtained from surgical procedures.
- A dOFM probe, which has a semi-permeable membrane, is inserted into the dermal layer of the skin explant.
- A physiological perfusion fluid is slowly pumped through the probe.
- **LEO 39652** formulation is applied topically to the surface of the skin explant.
- As **LEO 39652** penetrates the skin and reaches the dermis, it diffuses across the probe's membrane into the perfusion fluid.
- The collected perfusate (microdialysate) is analyzed at different time points using a sensitive analytical method like LC-MS/MS to determine the concentration of **LEO 39652**.

cAMP Measurement in Skin Explants

This assay assesses the pharmacodynamic effect of **LEO 39652** by measuring its ability to increase cAMP levels in the skin.

Methodology:

- Human skin explants are treated topically with **LEO 39652** or a vehicle control.
- After a specified incubation period, skin biopsies are taken from the treated areas.

- The biopsies are homogenized, and the intracellular cAMP is extracted.
- The concentration of cAMP in the extract is quantified using a competitive immunoassay, such as an ELISA or a radioimmunoassay (RIA).

Metabolite Identification using UPLC/TOF-MS (General Protocol)

This method is employed to identify the metabolites of **LEO 39652** in biological matrices like plasma or liver microsomes.

Methodology:

- **LEO 39652** is incubated with the biological matrix (e.g., human liver microsomes) in the presence of necessary cofactors (e.g., NADPH).
- The reaction is quenched, and the sample is extracted to isolate the parent drug and its metabolites.
- The extract is analyzed by Ultra-Performance Liquid Chromatography (UPLC) coupled to a Time-of-Flight Mass Spectrometer (TOF-MS).
- The UPLC separates the different components of the mixture based on their physicochemical properties.
- The TOF-MS provides high-resolution mass data, allowing for the determination of the elemental composition of the parent drug and its metabolites.
- Comparison of the mass spectra of the parent compound and the detected metabolites allows for the elucidation of the metabolic transformations (e.g., hydrolysis, oxidation).

Conclusion

LEO 39652 is a potent, "dual-soft" PDE4 inhibitor designed for the topical treatment of atopic dermatitis. Its pharmacological profile is characterized by high in vitro potency and rapid systemic clearance, a design intended to maximize local efficacy while minimizing systemic side effects. However, investigations using advanced techniques such as dermal open flow

microperfusion have suggested that insufficient drug availability at the target site in the dermis may limit its clinical efficacy. The comprehensive data presented in this guide, from in vitro potency and preclinical pharmacokinetics to the methodologies of key experiments, provide a detailed understanding of the pharmacological properties of **LEO 39652** for the scientific community. Further research focusing on optimizing dermal drug delivery could potentially unlock the therapeutic value of this and similar compounds.

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